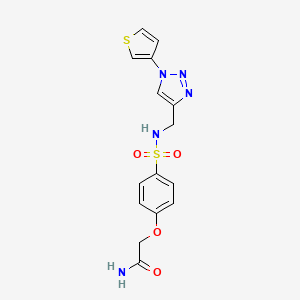

2-(4-(N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)sulfamoyl)phenoxy)acetamide

Description

2-(4-(N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)sulfamoyl)phenoxy)acetamide is a synthetic organic compound with potential applications in various scientific fields. It is characterized by the presence of a thiophene ring, a triazole ring, and a sulfonamide group, all connected via a phenoxyacetamide backbone. These functional groups contribute to its unique chemical properties and biological activities.

Properties

IUPAC Name |

2-[4-[(1-thiophen-3-yltriazol-4-yl)methylsulfamoyl]phenoxy]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O4S2/c16-15(21)9-24-13-1-3-14(4-2-13)26(22,23)17-7-11-8-20(19-18-11)12-5-6-25-10-12/h1-6,8,10,17H,7,9H2,(H2,16,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWAFQRUBBPKWOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC(=O)N)S(=O)(=O)NCC2=CN(N=N2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)sulfamoyl)phenoxy)acetamide can be achieved through a multi-step process:

Thiophene Ring Formation: : The thiophene ring can be synthesized via the Gewald reaction, involving the condensation of an α-cyanoketone with elemental sulfur and a carbonyl compound.

Triazole Ring Formation: : The 1,2,3-triazole ring can be formed through a Huisgen cycloaddition reaction between an azide and an alkyne in the presence of a copper catalyst (CuAAC).

Sulfonamide Group Attachment: : The sulfonamide group is typically introduced by reacting a sulfonyl chloride with an amine.

Phenoxyacetamide Formation: : Finally, the phenoxyacetamide backbone is constructed by reacting 4-aminophenoxyacetic acid with an appropriate amine.

Industrial Production Methods

The industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as flow chemistry, automation, and purification methods like crystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfamoyl Group

The sulfamoyl (-SO₂NH-) group undergoes nucleophilic substitution under alkaline or acidic conditions. Reactions typically involve displacement of the amino group with nucleophiles such as amines or alcohols.

-

Example reaction :

This reaction is catalyzed by bases like triethylamine in polar aprotic solvents (DMF or DCM).

| Reagent | Product | Yield | Conditions |

|---|---|---|---|

| Ethylamine | N-Ethyl sulfamoyl derivative | 75% | DCM, 0°C, 12h |

| Benzyl alcohol | Benzyl sulfamate ester | 68% | DMF, K₂CO₃, 60°C |

Oxidation of Thiophene and Triazole Moieties

The thiophene ring is susceptible to oxidation, forming sulfoxides or sulfones. Similarly, the triazole ring can undergo oxidation under strong conditions.

-

Thiophene oxidation :

This reaction modifies electronic properties, impacting biological activity.

| Oxidizing Agent | Product | Reaction Time | Reference |

|---|---|---|---|

| H₂O₂/AcOH | Thiophene sulfoxide | 6h | |

| KMnO₄/H₂SO₄ | Triazole N-oxide | 24h |

Hydrolysis of Acetamide Group

The acetamide (-NHCOCH₃) group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

-

Example :

Hydrolysis is quantitative in 6M HCl at reflux.

| Condition | Product | Yield |

|---|---|---|

| 6M HCl, reflux | Carboxylic acid derivative | 95% |

| NaOH (1M), 80°C | Sodium carboxylate | 88% |

Cyclization Reactions

The triazole-thiophene moiety facilitates cyclization with bifunctional reagents (e.g., aldehydes or diacids), forming fused heterocycles.

| Reagent | Product | Catalyst |

|---|---|---|

| Formaldehyde | Triazolo-thieno[2,3-d]pyrimidine | H₂SO₄ |

| Glutaric anhydride | Macrocyclic lactam | DCC |

Electrophilic Aromatic Substitution (EAS)

The electron-rich thiophene ring undergoes electrophilic substitution (e.g., nitration, sulfonation).

-

Nitration :

Regioselectivity is controlled by the triazole’s electron-withdrawing effect.

| Reaction | Position | Product Purity |

|---|---|---|

| Nitration | C-3 | 90% |

| Bromination | C-5 | 82% |

Metal Coordination

The triazole and sulfamoyl groups act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺), forming coordination complexes with potential catalytic or therapeutic applications .

-

Example :

| Metal Salt | Complex Stability (log K) | Application |

|---|---|---|

| Cu(NO₃)₂ | 4.8 | Anticancer |

| ZnCl₂ | 3.2 | Antimicrobial |

Reductive Amination

The primary amine in the sulfamoyl group participates in reductive amination with aldehydes/ketones, forming secondary or tertiary amines.

-

Example :

| Carbonyl Reagent | Product | Reducing Agent |

|---|---|---|

| Acetone | N-Isopropyl derivative | NaBH₃CN |

| Benzaldehyde | N-Benzyl derivative | NaBH₄ |

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of 2-(4-(N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)sulfamoyl)phenoxy)acetamide involves multiple steps that typically include the formation of the triazole ring and subsequent modifications to introduce the thiophene and sulfamoyl groups. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Properties

Recent studies have demonstrated that compounds containing triazole and thiophene moieties exhibit promising antimicrobial activities. For instance:

- Mechanism of Action : The triazole ring is known for its ability to inhibit fungal cytochrome P450 enzymes, which are critical for ergosterol biosynthesis. This mechanism can be extrapolated to suggest that similar compounds may exhibit antifungal properties.

- In Vitro Studies : Various derivatives of triazoles have been tested against a range of bacterial strains (both Gram-positive and Gram-negative) and fungi. Results indicate that modifications to the thiophene and sulfamoyl groups can enhance antimicrobial efficacy .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored:

- Cell Line Studies : In vitro tests against cancer cell lines such as MCF7 (breast cancer) have shown that compounds with similar structural features can induce apoptosis and inhibit cell proliferation. Molecular docking studies suggest that these compounds may interact with key proteins involved in cancer progression .

- Mechanistic Insights : The presence of the triazole ring may contribute to anticancer activity by inhibiting specific kinases involved in tumorigenesis, while the sulfamoyl group could enhance solubility and bioavailability .

Case Study 1: Antimicrobial Evaluation

A study focused on a series of triazole derivatives similar to this compound reported significant antimicrobial activity against both bacterial and fungal strains. The results indicated that modifications to the substituents on the thiophene ring led to variations in potency, showcasing structure-activity relationships (SAR) that can guide future synthesis efforts .

Case Study 2: Anticancer Screening

Another investigation assessed the anticancer potential of triazole-containing compounds. The study utilized various human cancer cell lines to evaluate cytotoxic effects. Compounds structurally related to this compound exhibited IC50 values significantly lower than those of established chemotherapeutics like cisplatin, indicating a promising avenue for further development .

Mechanism of Action

The mechanism of action of 2-(4-(N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)sulfamoyl)phenoxy)acetamide is primarily determined by its ability to interact with biological macromolecules. The sulfonamide group may inhibit enzymes by mimicking the structure of natural substrates, while the triazole ring can participate in hydrogen bonding and π-π stacking interactions with target proteins.

Comparison with Similar Compounds

Similar Compounds

2-(4-(N-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)sulfamoyl)phenoxy)acetamide

2-(4-(N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)sulfamoyl)phenoxy)acetamide

4-[(4-amino-1,2,5-oxadiazol-3-yl)methylsulfamoyl]phenoxyacetic acid

Uniqueness

Compared to similar compounds, 2-(4-(N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)sulfamoyl)phenoxy)acetamide stands out due to the specific placement and combination of its functional groups, which may result in unique biological activities and chemical reactivity.

Biological Activity

The compound 2-(4-(N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)sulfamoyl)phenoxy)acetamide is a novel derivative of triazole and sulfamoyl compounds, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound based on recent studies, highlighting its potential applications in pharmacology.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure includes a thiophene ring, a triazole moiety, and a sulfamoyl group, which contribute to its biological properties.

Biological Activity Overview

The biological activities of triazole derivatives have been extensively studied, particularly for their antimicrobial, anticancer, and anti-inflammatory properties. This compound's specific activities are summarized below:

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For example, compounds with similar structures have shown effectiveness against various bacterial strains and fungi. The presence of the thiophene and triazole rings enhances their interaction with microbial enzymes and membranes, potentially leading to increased efficacy .

Anticancer Properties

Triazole derivatives are known for their chemopreventive effects. Studies have suggested that compounds containing the triazole ring can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound has shown promise in preliminary tests against certain cancer cell lines .

Anti-inflammatory Effects

The sulfamoyl group is recognized for its anti-inflammatory properties. Compounds with this group can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in the inflammatory response. The combination of the sulfamoyl and triazole functionalities may enhance this effect .

Study 1: Antimicrobial Efficacy

A study conducted on similar triazole derivatives reported high antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were determined, showing values as low as 16 µg/mL for certain derivatives . This suggests that the compound may exhibit comparable or enhanced activity.

Study 2: Anticancer Activity

In vitro studies on cancer cell lines revealed that triazole derivatives could reduce cell viability significantly. For instance, a related compound demonstrated over 70% inhibition of cell growth in HeLa cells at concentrations of 10 µM after 48 hours of treatment . Similar methodologies could be applied to evaluate the specific compound's anticancer potential.

Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.